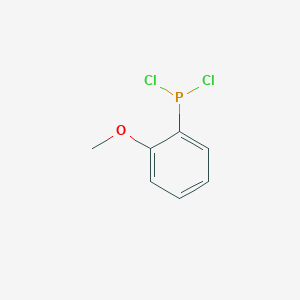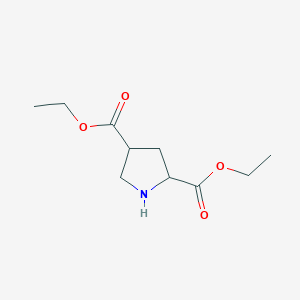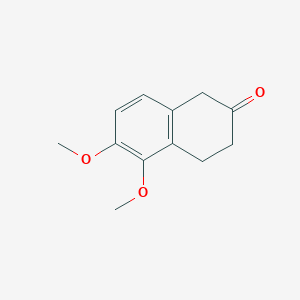
Ivoqualine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IVOQUALINE is a chemical compound that has garnered significant interest in various fields of scientific research. It is known for its unique chemical properties and potential applications in medicine, biology, and industry. The compound’s structure and reactivity make it a valuable subject of study for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IVOQUALINE involves several steps, starting with the preparation of precursor compounds. One common method involves the condensation of cinnamaldehyde with hydroxylamine to form the corresponding oxime. This oxime is then heated with phosphorus pentoxide to yield this compound . The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the same basic steps as the laboratory synthesis but is adapted to handle larger quantities of reactants and products. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
IVOQUALINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound is typically carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine, which replace specific hydrogen atoms in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
IVOQUALINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a therapeutic agent.
Medicine: The compound is being explored for its potential in treating various diseases, including cancer and neurological disorders.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which IVOQUALINE exerts its effects involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
IVOQUALINE is unique compared to other similar compounds due to its specific chemical structure and reactivity. Some similar compounds include:
Quinoline: Shares a similar core structure but differs in its reactivity and applications.
Isoquinoline: Another related compound with distinct chemical properties and uses.
Quetiapine: Although structurally different, it shares some pharmacological properties with this compound.
The uniqueness of this compound lies in its specific interactions with molecular targets and its versatility in various scientific applications.
Properties
CAS No. |
72714-75-1 |
|---|---|
Molecular Formula |
C20H26N2O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-[3-[(3S,4R)-3-ethenylpiperidin-4-yl]propyl]-6-methoxyquinoline |
InChI |
InChI=1S/C20H26N2O/c1-3-15-14-21-11-9-16(15)5-4-6-17-10-12-22-20-8-7-18(23-2)13-19(17)20/h3,7-8,10,12-13,15-16,21H,1,4-6,9,11,14H2,2H3/t15-,16-/m1/s1 |
InChI Key |
XFXANHWIBFMEOY-HZPDHXFCSA-N |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)CCCC3CCNCC3C=C |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)CCC[C@@H]3CCNC[C@H]3C=C |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)CCCC3CCNCC3C=C |
| 72714-75-1 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarboxylic acid](/img/structure/B1622761.png)





![Tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane](/img/structure/B1622769.png)





